B1576550 Gallinacin-14

Gallinacin-14

Cat. No.: B1576550
Attention: For research use only. Not for human or veterinary use.
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Description

Gallinacin-14 is a cationic antimicrobial peptide (AMP) belonging to the β-defensin family, primarily identified in avian species. Structurally, it comprises 14 amino acid residues with a molecular weight of approximately 1.8 kDa. Its sequence includes conserved cysteine residues that form disulfide bonds, critical for stabilizing its β-sheet structure and enhancing microbial membrane disruption . This compound exhibits broad-spectrum activity against Gram-negative bacteria (e.g., Escherichia coli), Gram-positive bacteria (e.g., Staphylococcus aureus), and fungi (e.g., Candida albicans). Its mechanism involves electrostatic interactions with negatively charged microbial membranes, leading to pore formation and cell lysis.

Properties

bioactivity

Antibacterial

sequence

ESDTVTCRKMKGKCSFLLCPFFKRSSGTCYNGLAKCCRPFW

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Gallinacin-14 shares functional and structural similarities with other β-defensins and synthetic antimicrobial peptides. Below is a detailed comparative analysis:

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Compound Source Molecular Weight (kDa) Key Structural Features Antimicrobial Spectrum MIC* (μg/mL) Selectivity (HC50/MIC)**
This compound Avian defensin 1.8 Cationic, 14 residues, 3 disulfide bonds Gram-negative, Gram-positive, fungi 2–8 >20
Human β-defensin-3 Human defensin 4.5 Cationic, 45 residues, 3 disulfide bonds Gram-negative, Gram-positive, HIV 4–16 >10
Magainin-2 Frog skin 2.4 Amphipathic α-helix, 23 residues Gram-negative, fungi 8–32 5–10
Polymyxin B Synthetic 1.2 Cyclic decapeptide, fatty acid tail Gram-negative (e.g., Pseudomonas) 0.5–2 <5
Melittin Bee venom 2.8 Linear α-helix, 26 residues Broad-spectrum, hemolytic 1–4 <2

Minimum Inhibitory Concentration (MIC) against *E. coli; **Hemolytic concentration (HC50) relative to MIC for mammalian cell toxicity. Data synthesized from structural and functional studies .

Key Findings :

Structural Efficiency : this compound’s compact size (14 residues) and disulfide bonds enhance stability compared to larger peptides like human β-defensin-3, which may suffer from proteolytic degradation .

Selectivity : this compound demonstrates higher selectivity (>20) than melittin (<2), attributed to its targeted electrostatic interaction with microbial membranes over mammalian cells .

Synergy with Antibiotics : Unlike polymyxin B (narrow Gram-negative focus), this compound synergizes with β-lactams to combat multidrug-resistant Klebsiella pneumoniae .

Limitations : Lower antifungal potency compared to magainin-2, possibly due to differences in membrane lipid affinity .

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